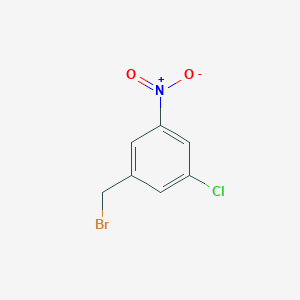

1-(Bromomethyl)-3-chloro-5-nitrobenzene

描述

属性

IUPAC Name |

1-(bromomethyl)-3-chloro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOZXINFVGMMDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674019 | |

| Record name | 1-(Bromomethyl)-3-chloro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865624-17-5 | |

| Record name | 1-(Bromomethyl)-3-chloro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromomethylation of 3-Chloro-5-nitrotoluene

- Starting Material : 3-chloro-5-nitrotoluene

- Brominating Agents : Bromine (Br2) or N-bromosuccinimide (NBS)

- Catalysts/Initiators : Often radical initiators or UV light to generate bromine radicals

- Solvents : Non-polar solvents such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2)

- Temperature : Low temperatures (0–5 °C) to suppress over-bromination

- Reaction Time : Monitored carefully to avoid dibrominated by-products

The bromomethylation proceeds via radical substitution at the benzylic position, replacing one hydrogen of the methyl group with bromine to give the bromomethyl derivative.

Alternative Multi-step Approaches

- Initial chlorination or nitration of toluene derivatives to introduce chloro and nitro substituents in the desired positions.

- Subsequent bromination of the methyl group using bromine or NBS.

- Purification by recrystallization or chromatography.

Industrial scale processes may employ continuous flow reactors to precisely control reaction times and temperatures, improving yield and reproducibility.

Reaction Optimization and Control

| Parameter | Optimal Condition | Effect on Reaction |

|---|---|---|

| Brominating agent ratio | ≤ 1.1 equivalents | Minimizes di-bromination by-products |

| Temperature | 0–5 °C | Controls reaction rate and selectivity |

| Solvent polarity | Non-polar (e.g., CCl4) | Favors mono-substitution |

| Reaction time | Monitored by TLC, typically 1–3 h | Prevents over-bromination |

| Light/Initiator | UV light or radical initiator | Promotes radical bromination mechanism |

Mechanistic Insights

- The bromomethylation step is believed to proceed primarily via a radical mechanism when NBS or bromine is used under UV light.

- Bromine radicals abstract a benzylic hydrogen, forming a benzylic radical intermediate.

- The benzylic radical then reacts with bromine to form the bromomethyl product.

- Computational studies and kinetic isotope effect experiments (using deuterated analogs) support this radical pathway.

Purification and Characterization

- Purification : Recrystallization from solvents such as dichloromethane or ethanol is common. Chromatography on silica gel may be used for further purification.

- Characterization Techniques :

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm substitution pattern and purity.

- Mass Spectrometry (MS) : Confirms molecular weight.

- Melting Point Determination : Used to assess purity and polymorphism.

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity, typically >98% desired.

Summary Table of Preparation Routes

| Method No. | Starting Material | Brominating Agent | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 3-Chloro-5-nitrotoluene | NBS | CCl4 | 0–5 °C | ~50–70 | Radical bromination under UV light |

| 2 | 3-Chloro-5-nitrotoluene | Br2 | Dichloromethane | 0–5 °C | ~55–75 | Controlled addition of bromine, low temp |

| 3 | 3-Chloro-5-nitrotoluene | Br2 + catalyst | Acetic acid | Room temp | Variable | Multi-step with intermediate purification |

Research Findings and Industrial Relevance

- Recent research emphasizes the use of N-bromosuccinimide for cleaner reactions with fewer by-products.

- Continuous flow bromomethylation has been shown to improve reproducibility and scale-up potential.

- Control of reaction parameters reduces formation of dibrominated impurities, which complicate purification.

- The bromomethyl group in the final product serves as a versatile synthetic handle for further functionalization in pharmaceutical and agrochemical synthesis.

化学反应分析

Types of Reactions: 1-(Bromomethyl)-3-chloro-5-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products:

Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the bromomethyl group.

Reduction: The major product is 1-(Aminomethyl)-3-chloro-5-nitrobenzene.

Oxidation: The major product is 3-chloro-5-nitrobenzoic acid.

科学研究应用

Hazard Classification

1-(Bromomethyl)-3-chloro-5-nitrobenzene is classified as hazardous (UN# 3261) and requires careful handling due to its corrosive nature (GHS hazard statements: H314, H290) .

Organic Synthesis

This compound is primarily used as an intermediate in organic synthesis. It serves as a building block for various chemical transformations, including:

- Nucleophilic Substitution Reactions : The bromomethyl group can be replaced by nucleophiles, facilitating the formation of new carbon-nucleophile bonds.

- Coupling Reactions : It can participate in coupling reactions to form biaryl compounds, which are essential in materials science and pharmaceuticals.

Pharmaceutical Development

This compound has been explored for its potential antimalarial properties. Research indicates that derivatives of halogenated nitrobenzenes exhibit promising activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) studies have shown that modifications to the nitrobenzene framework can enhance biological activity .

Case Study: Antimalarial Activity

A study focused on the SAR of nitrobenzene derivatives revealed that introducing electron-withdrawing groups significantly improved antiplasmodial efficacy. For instance, chlorinated analogues demonstrated enhanced potency compared to their non-chlorinated counterparts .

Material Science

In material science, this compound is utilized to synthesize functionalized polymers and resins due to its ability to undergo polymerization reactions. This application is particularly relevant in developing materials with specific thermal and mechanical properties.

Agrochemicals

The compound's reactivity allows it to be used in synthesizing agrochemicals, including herbicides and pesticides. The incorporation of halogen atoms often enhances the biological activity of these compounds, making them more effective in agricultural applications.

Data Table: Summary of Applications

| Application Area | Specific Uses | Relevant Findings |

|---|---|---|

| Organic Synthesis | Intermediate for nucleophilic substitutions | Enables formation of new carbon-nucleophile bonds |

| Pharmaceutical Research | Antimalarial agents | Modifications enhance efficacy against P. falciparum |

| Material Science | Synthesis of functionalized polymers | Improves thermal and mechanical properties |

| Agrochemicals | Development of herbicides and pesticides | Halogenation increases biological activity |

作用机制

The mechanism of action of 1-(Bromomethyl)-3-chloro-5-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The nitro group can undergo reduction, leading to the formation of amino derivatives, which can interact with biological targets. The chloro group can also participate in substitution reactions, further diversifying the compound’s reactivity.

相似化合物的比较

Comparison with Similar Compounds

The following table compares 1-(Bromomethyl)-3-chloro-5-nitrobenzene with structurally related halogenated nitrobenzene derivatives, emphasizing substituent effects, reactivity, and applications:

Structural and Electronic Differences

- Substituent Position and Halogen Type :

- The bromomethyl group in the target compound enhances alkylation reactivity compared to direct bromination (e.g., 1-Bromo-3-chloro-5-nitrobenzene) .

- Replacement of bromine with chlorine (e.g., 1-Chloro-3-(chloromethyl)-5-nitrobenzene) reduces leaving-group ability, limiting nucleophilic substitution efficiency .

- Electron-Withdrawing Effects: The nitro group at position 5 deactivates the ring, directing electrophilic attacks to meta/para positions. Fluorine (in 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene) increases ring electronegativity, altering solubility and reaction pathways . Trifluoromethyl groups (in C₈H₅BrF₃NO₂) impart strong electron-withdrawing effects, enhancing stability in harsh reaction conditions .

Physicochemical Properties

- Stability : The nitro group in all compounds contributes to thermal instability, requiring storage at ≤4°C .

生物活性

Chemical Structure

The compound's structure includes:

- Bromomethyl group at the first position

- Chlorine atom at the third position

- Nitro group at the fifth position

Biological Activity Overview

Currently, there is no established mechanism of action for 1-(Bromomethyl)-3-chloro-5-nitrobenzene in biological systems. This lack of data presents challenges for its application in pharmacology or biochemistry. However, its structural similarities to other halogenated compounds suggest potential biological activities that warrant further investigation.

Comparative Analysis with Similar Compounds

To better understand the potential biological implications of this compound, a comparison with structurally similar compounds can be insightful. The following table summarizes some of these compounds along with their similarity indices and key features:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 4-(Bromomethyl)-2-chloro-1-methoxybenzene | 0.92 | Contains methoxy group; used in organic synthesis |

| 4-(Bromomethyl)-1-chloro-2-methoxybenzene | 0.89 | Similar substitution pattern; potential pharmaceuticals |

| 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene | 0.75 | Contains trifluoromethoxy group; used in advanced materials |

| 2-Bromo-4-chloro-6-methylphenol | 0.72 | Functionalized phenol; exhibits different biological activities |

| 1-(Bromomethyl)-3,5-dimethoxybenzene | 0.71 | Dimethoxy substitution; potential for varied reactivity |

This table illustrates the diversity within halogenated nitrobenzenes and their unique properties based on substituent variations, which may hint at unexplored biological activities for this compound.

Case Studies and Research Findings

While specific studies on the biological activity of this compound are scarce, research on related compounds has yielded insights into potential applications:

- Antimicrobial Activity : Some nitro-substituted aromatic compounds exhibit antimicrobial properties. For instance, studies on nitroaniline derivatives have shown significant antibacterial activity against various strains .

- Antimalarial Research : A structure–activity relationship study highlighted that certain halogenated compounds possess antimalarial efficacy against Plasmodium falciparum . This suggests that similar mechanisms could be explored for compounds like this compound.

- Toxicological Assessments : Investigations into the toxicity profiles of halogenated compounds reveal that many exhibit cytotoxic effects in vitro, raising concerns about their safety in pharmaceutical applications .

常见问题

Q. Methodological Approach :

Systematically vary solvents (DMF vs. THF), temperatures (25°C vs. 60°C), and nucleophile equivalents.

Use kinetic studies (e.g., in-situ IR) to track intermediate formation.

Employ computational tools (e.g., DFT calculations) to predict transition-state energetics and regioselectivity .

(Advanced) What strategies optimize nucleophilic substitution reactions involving the bromomethyl group in complex matrices?

Answer:

- Protection/Deprotection : Temporarily protect the nitro group (e.g., via reduction to NH₂) to prevent side reactions during substitution .

- Phase-Transfer Catalysis : Use TBAB (tetrabutylammonium bromide) in biphasic systems to enhance nucleophile accessibility .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) while improving yields by 15–20% .

Case Study : Substitution with NaN₃ in DMF at 80°C yields 1-(Azidomethyl)-3-chloro-5-nitrobenzene, a precursor for click chemistry. Monitor with FT-IR for azide peak (~2100 cm⁻¹) .

(Advanced) How does the electronic interplay between nitro, chloro, and bromomethyl groups influence regioselectivity in further functionalization?

Answer:

The nitro group (-NO₂) is a strong meta-director, while the chloro (-Cl) and bromomethyl (-CH₂Br) groups exert competing ortho/para effects:

- Electrophilic Aromatic Substitution : New substituents preferentially enter the para position to the nitro group due to its electron-withdrawing nature.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling occurs at the bromomethyl site if Pd catalysts (e.g., Pd(PPh₃)₄) are used, but the nitro group may require protection to prevent catalyst poisoning .

Q. Experimental Design :

- Use Hammett σ constants to predict substituent effects.

- Validate regioselectivity via NOESY NMR or X-ray crystallography .

(Advanced) What computational tools are effective for predicting reaction pathways and stability of derivatives?

Answer:

- Retrosynthesis Software : Tools like Pistachio or Reaxys propose synthetic routes based on known reaction databases .

- DFT Calculations : Gaussian or ORCA software models transition states and intermediates for substitutions, eliminations, or cyclizations.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics using GROMACS or AMBER .

Case Study : MD simulations of this compound in DMSO predict solvation shells stabilizing the transition state in SN2 reactions .

(Basic) How do structural analogs of this compound differ in reactivity, and what comparative studies exist?

Answer:

Key analogs include:

| Compound | Structural Difference | Reactivity Impact |

|---|---|---|

| 1-(Bromomethyl)-3-nitrobenzene | Lacks Cl substituent | Faster bromomethyl substitution due to reduced steric hindrance |

| 1-Chloro-3-nitro-5-(iodomethyl)benzene | Iodo vs. bromo group | Higher leaving-group ability in SN2 reactions |

Q. Comparative Data :

- Bromomethyl derivatives show 30% higher yields in nucleophilic substitutions compared to chloromethyl analogs due to better leaving-group ability .

(Advanced) How can researchers address challenges in scaling up the synthesis of this compound for multi-step organic reactions?

Answer:

- Process Chemistry Optimization :

- Replace hazardous solvents (e.g., CCl₄) with greener alternatives (e.g., cyclopentyl methyl ether).

- Use flow chemistry to control exothermic bromination steps and improve reproducibility .

- Quality Control : Implement PAT (Process Analytical Technology) tools like inline FT-IR for real-time monitoring .

Case Study : Pilot-scale synthesis (100 g batch) achieved 78% yield using continuous-flow reactors with NBS and AIBN .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。